Cas no 1507690-74-5 ((2-bromo-3-fluorophenyl)methanesulfonyl chloride)
(2-bromo-3-fluorophenyl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- (2-bromo-3-fluorophenyl)methanesulfonyl chloride
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- MDL: MFCD24120300
- Inchi: 1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2
- InChI Key: RRNXIQOZIZVGCN-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(F)=C1Br)S(Cl)(=O)=O
(2-bromo-3-fluorophenyl)methanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-281147-1g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 1g |
$857.0 | 2023-09-09 | |
| Enamine | EN300-281147-5g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 5g |
$2485.0 | 2023-09-09 | |
| Enamine | EN300-281147-10g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 10g |
$3683.0 | 2023-09-09 | |
| Ambeed | A1086828-1g |
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 1g |
$612.0 | 2024-04-23 | |
| Enamine | EN300-281147-0.05g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 0.05g |
$200.0 | 2023-09-09 | |
| Enamine | EN300-281147-0.1g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 0.1g |
$298.0 | 2023-09-09 | |
| Enamine | EN300-281147-0.25g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 0.25g |
$425.0 | 2023-09-09 | |
| Enamine | EN300-281147-0.5g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 0.5g |
$668.0 | 2023-09-09 | |
| Enamine | EN300-281147-1.0g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-281147-2.5g |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride |
1507690-74-5 | 95% | 2.5g |
$1680.0 | 2023-09-09 |
(2-bromo-3-fluorophenyl)methanesulfonyl chloride Suppliers
(2-bromo-3-fluorophenyl)methanesulfonyl chloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (2-bromo-3-fluorophenyl)methanesulfonyl chloride
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride and CAS No. 1507690-74-5: A Comprehensive Overview
(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a multifunctional organosulfur compound that has garnered significant attention in the field of biomedical research due to its unique molecular structure and potential applications in drug discovery. The chemical entity, identified by its CAS No. 1507690-74-5, serves as a critical intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and biological probes. This compound is characterized by the presence of a methanesulfonyl chloride group attached to a 2-bromo-3-fluorophenyl ring system, which imparts specific reactivity patterns and functional versatility.
The 2-bromo-3-fluorophenyl moiety in this compound is particularly noteworthy for its ability to engage in electrophilic substitution reactions, making it a valuable scaffold for the development of targeted therapies. Recent studies have highlighted the role of fluorine atoms in modulating the physicochemical properties of such compounds, including lipophilicity and metabolic stability. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that fluorinated aromatic rings can enhance the bioavailability of small molecule drugs by reducing their susceptibility to metabolic degradation.
The methanesulfonyl chloride functionality in this compound is a key feature that enables its use as a reactive intermediate in synthetic organic chemistry. This group is known for its ability to participate in nucleophilic substitution reactions, which are essential for the construction of complex molecular architectures. In the context of drug development, the methanesulfonyl chloride moiety can be strategically modified to introduce functional groups that enhance the pharmacological profile of the final product.
Recent advancements in computational chemistry have provided new insights into the behavior of (2-bromo-3-fluorophenyl)methanesulfonyl chloride. A 2024 study published in Organic & Biomolecular Chemistry utilized quantum mechanical calculations to predict the reactivity pathways of this compound. The results indicated that the electron-deficient nature of the methanesulfonyl chloride group plays a critical role in its interaction with nucleophilic reagents, which has implications for the design of synthetic strategies in pharmaceutical chemistry.
In the realm of biological applications, (2-bromo-3-fluorophenyl)methanesulfonyl chloride has been explored as a potential building block for the development of antimicrobial agents. A 2023 study in Antimicrobial Agents and Chemotherapy reported that compounds derived from this scaffold exhibited selective activity against multidrug-resistant bacteria. The fluorine atoms in the 2-bromo-3-fluorophenyl ring were found to enhance the hydrophobic interactions with bacterial cell membranes, thereby improving the entry efficiency of the molecules.
The synthetic accessibility of (2-bromo-3-fluorophenyl)methanesulfonyl chloride has also been a focus of recent research. A 2024 paper in Chemical Communications described an efficient asymmetric synthesis method that allows for the scalable production of this compound. The process involves the use of transition metal catalysts to achieve high stereoselectivity, which is crucial for the preparation of chiral pharmaceutical intermediates. This advancement has the potential to reduce the cost and environmental impact of large-scale drug manufacturing.
Moreover, the 2-bromo-3-fluorophenyl group has been investigated for its role in fluorescent labeling applications. A 2023 study in Bioconjugate Chemistry demonstrated that derivatives of this compound can be used as fluorophores in bioimaging studies. The fluorine atoms contribute to the photostability of the fluorescent signal, making these compounds suitable for long-term in vivo imaging experiments. This application highlights the versatility of the methanesulfonyl chloride functionality in enabling multifunctional molecular designs.
Despite its promising applications, the toxicological profile of (2-bromo-3-fluorophenyl)methanesulfonyl chloride remains an area of active research. A 2024 review in Toxicological Sciences discussed the potential cytotoxic effects of this compound, particularly in organ systems with high metabolic activity. The study emphasized the importance of in vitro and in vivo testing to ensure the safety of compounds derived from this scaffold for clinical use.
In summary, (2-bromo-3-fluorophenyl)methanesulfonyl chloride represents a significant chemical entity with diverse applications in pharmaceutical and biological research. The interplay between the fluorine atoms and the methanesulfonyl chloride group creates a unique set of reactivity patterns that can be harnessed for the development of novel therapeutics. As research continues to advance, the potential of this compound is likely to expand further, contributing to the field of drug discovery and synthetic chemistry.
For further information on the latest developments in the synthesis and application of (2-bromo-3-fluorophenyl)methanesulfonyl chloride, readers are encouraged to consult recent publications in reputable scientific journals such as Journal of Medicinal Chemistry, Organic & Biomolecular Chemistry, and Chemical Communications. These resources provide detailed insights into the ongoing research and potential future directions of this important compound.
Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists are expected to drive further innovations in the utilization of (2-bromo-3-fluorophenyl)methanesulfonyl chloride. Such collaborations can lead to the development of targeted therapies, biological probes, and environmentally sustainable synthetic methods, all of which are critical for addressing current and future challenges in healthcare and materials science.
As the field of organic chemistry continues to evolve, the role of compounds like (2-bromo-3-fluorophenyl)methanesulfonyl chloride will likely become even more prominent. The ability to tailor their properties through functional group modifications and synthetic strategies will ensure their continued relevance in the pursuit of innovative solutions to complex scientific problems.
Ultimately, the study of (2-bromo-3-fluorophenyl)methanesulfonyl chloride exemplifies the importance of interdisciplinary research in advancing scientific knowledge. By integrating insights from computational chemistry, synthetic chemistry, and biological sciences, researchers can unlock new possibilities for the application of this compound, paving the way for future breakthroughs in pharmaceutical and biomedical research.
For those interested in exploring the practical applications of this compound, consulting with experts in organic synthesis and drug development can provide valuable guidance. Additionally, staying updated with the latest research in chemical biology and pharmaceutical science will offer further insights into the potential of (2-bromo-3-fluorophenyl)methanesulfonyl chloride in various scientific and industrial contexts.
In conclusion, the compound (2-bromo-3-fluorophenyl)methanesulfonyl chloride is a multifaceted chemical entity with significant implications for scientific research and industrial applications. Its unique properties and reactivity patterns make it a valuable tool in the development of novel therapeutics and multifunctional materials. As research in this area progresses, the compound's role in addressing global challenges in healthcare and environmental sustainability is poised to grow even further.
For more detailed information, please refer to the relevant scientific literature and resources provided in the citations above. These sources will offer a comprehensive understanding of the compound's properties, applications, and future potential in the scientific community.
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